molecular formula C18H15N5O6 B15081066 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dinitrobenzamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dinitrobenzamide

Cat. No.: B15081066
M. Wt: 397.3 g/mol
InChI Key: AIOZPDMZGCGPNG-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl, dimethyl, and oxo groups, as well as a benzamide moiety with dinitro substitutions

Preparation Methods

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dinitrobenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of phenylhydrazine with an appropriate diketone, such as acetylacetone, to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the dimethyl and oxo groups.

    Coupling with Benzamide: The substituted pyrazole is then coupled with 3,5-dinitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted benzamide moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dinitrobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dinitrobenzamide can be compared with other pyrazole derivatives, such as:

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C18H15N5O6

Molecular Weight

397.3 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,5-dinitrobenzamide

InChI

InChI=1S/C18H15N5O6/c1-11-16(18(25)21(20(11)2)13-6-4-3-5-7-13)19-17(24)12-8-14(22(26)27)10-15(9-12)23(28)29/h3-10H,1-2H3,(H,19,24)

InChI Key

AIOZPDMZGCGPNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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